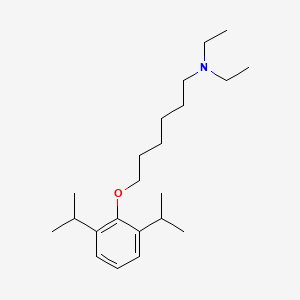
N-(2-methoxy-4-nitrophenyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-4-nitrophenyl)-2-phenoxypropanamide, commonly known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
MNPA has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, MNPA has been investigated for its anticancer, antiviral, and anti-inflammatory properties. MNPA has also been studied for its potential use as a corrosion inhibitor in materials science. In environmental science, MNPA has been investigated for its potential use as a pesticide.
Mécanisme D'action
The exact mechanism of action of MNPA is not fully understood. However, studies have suggested that MNPA may exert its effects by inhibiting certain enzymes or proteins, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in inflammation and cancer.
Biochemical and Physiological Effects
MNPA has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that MNPA can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that MNPA can reduce tumor growth and improve survival rates in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MNPA in lab experiments is its relatively simple synthesis method. MNPA is also readily available from commercial sources. However, one limitation of using MNPA is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for MNPA research. One potential direction is the development of MNPA-based drugs for the treatment of cancer and inflammation. Another direction is the investigation of MNPA's potential as a corrosion inhibitor in materials science. Additionally, further studies are needed to fully understand the mechanism of action of MNPA and its potential toxicity.
Méthodes De Synthèse
MNPA can be synthesized using a multi-step process. The first step involves the reaction of 2-methoxy-4-nitroaniline with 2-bromo-1-phenylethanone to form N-(2-methoxy-4-nitrophenyl)-2-bromoacetanilide. This intermediate is then reacted with sodium phenoxypropan-2-ol to yield MNPA.
Propriétés
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-11(23-13-6-4-3-5-7-13)16(19)17-14-9-8-12(18(20)21)10-15(14)22-2/h3-11H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGKYZZKYUCTDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![dimethyl [(4-fluorophenyl)methylene]biscarbamate](/img/structure/B5189906.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B5189913.png)


![(3S)-4-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-1-ethyl-3-methyl-2-piperazinone](/img/structure/B5189926.png)
![4-(4-{[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5189943.png)
![1-{2-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methyl-1H-benzimidazole](/img/structure/B5189947.png)
![methyl 1-(4-fluorophenyl)-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5189953.png)
![4-[(6-methylpyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B5189957.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5189967.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-isobutoxybenzamide](/img/structure/B5189976.png)
![2-amino-5'-nitro-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5189987.png)
![4-methyl-N-(5-methyl-3-isoxazolyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5189992.png)
